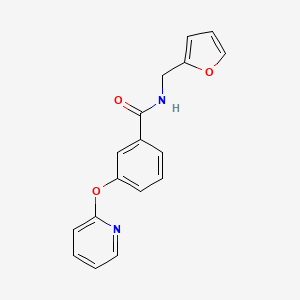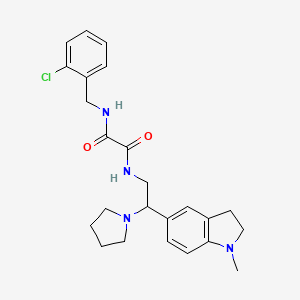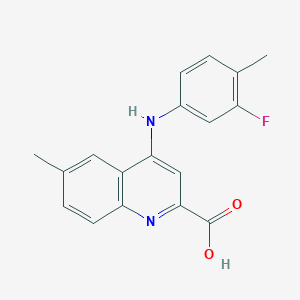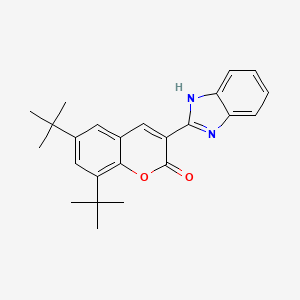
6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative, which is a class of compounds known for their wide range of biological activities. Quinazoline derivatives have been studied for their potential pharmacological properties, including hypotensive, antimicrobial, and anticancer activities .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves the condensation of various starting materials, such as aldehydes and amines, in the presence of catalysts or under specific reaction conditions like microwave irradiation . For instance, the synthesis of related compounds has been achieved by reacting β-bromo-α,β-unsaturated aldehydes or 2-bromobenzaldehydes with amines, followed by oxidation to yield the desired quinazoline-fused scaffolds . Similarly, substituted quinazoline diones have been synthesized through azeotropic distillation techniques, followed by condensation with aromatic aldehydes in the presence of piperidine .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system consisting of two nitrogen atoms in a fused ring. The substitution patterns on the quinazoline core, such as the dimethoxy groups and the pyrrolidine-1-carbonyl moiety, can significantly influence the compound's biological activity and its interaction with biological targets .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including cyclocondensation, oxidation, and substitution reactions, to form new compounds with potential biological activities . The reactivity of these compounds is often influenced by the substituents present on the quinazoline ring system, which can affect the electron distribution and, consequently, the reactivity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as melting points, solubility, and stability, are determined by their molecular structure. These properties are crucial for the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Spectroscopic methods such as IR, NMR, and mass spectrometry are typically used to confirm the structure of synthesized quinazoline derivatives .
properties
IUPAC Name |
6,7-dimethoxy-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-29-18-11-16-17(12-19(18)30-2)23-22(28)25(21(16)27)13-14-5-7-15(8-6-14)20(26)24-9-3-4-10-24/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYKPCDJQRAULI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)N4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3-Bromophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3020642.png)
![(Z)-3-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B3020643.png)


![Methyl 1-[2-(3-methylphenoxy)acetyl]indole-3-carboxylate](/img/structure/B3020648.png)

![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3020650.png)
![N-(2-methoxyphenethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B3020651.png)
![2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide](/img/structure/B3020654.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B3020655.png)

![3-((5-(sec-butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3020658.png)

